1-Azido-3-ethylbenzene

Catalog No.
S2663019
CAS No.
139192-74-8
M.F
C8H9N3
M. Wt
147.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-3-ethylbenzene

CAS Number

139192-74-8

Product Name

1-Azido-3-ethylbenzene

IUPAC Name

1-azido-3-ethylbenzene

Molecular Formula

C8H9N3

Molecular Weight

147.181

InChI

InChI=1S/C8H9N3/c1-2-7-4-3-5-8(6-7)10-11-9/h3-6H,2H2,1H3

InChI Key

PLBWDBJYZNATMB-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)N=[N+]=[N-]

solubility

not available

Synthesis of Heterocycles

Utility of Chosen Catalysts in Chemoselectivity

One-Pot Procedures

Synthesis of Energetic Materials

Development of Targeted Drug Delivery Systems

Production of Other Organic Compounds

1-Azido-3-ethylbenzene is an organic compound characterized by the presence of an azido functional group (N3-N_3) attached to a benzene ring that also bears an ethyl substituent at the meta position. Its molecular formula is C9H10N3C_9H_{10}N_3, and it has a molecular weight of approximately 178.19 g/mol. The compound appears as a colorless to light yellow liquid with a distinctive aromatic odor. The azido group is known for its reactivity, particularly in cycloaddition reactions, which makes 1-azido-3-ethylbenzene a valuable intermediate in organic synthesis.

Due to the presence of both the azido group and the ethyl substituent. Key reactions include:

  • Nucleophilic Substitution Reactions: The azido group can act as a leaving group, allowing for nucleophilic substitutions that yield different derivatives.
  • Cycloaddition Reactions: The azido group is known to engage in 1,3-dipolar cycloadditions, forming five-membered rings such as triazoles when reacted with alkenes or alkynes .
  • Reduction Reactions: Under reducing conditions, the azido group can be converted into amines, which are useful for further functionalization.

Several methods can be employed to synthesize 1-azido-3-ethylbenzene:

  • Diazotization and Azidation: This method involves the diazotization of an appropriate aniline derivative followed by treatment with sodium azide. For instance, starting from 3-ethyl aniline, diazotization can be performed using sodium nitrite and hydrochloric acid, followed by reaction with sodium azide .
  • Substitution Reactions: Another synthetic route involves the nucleophilic substitution of halogenated derivatives of ethylbenzene with sodium azide, leading to the formation of the azide compound.
  • Copper-Catalyzed Reactions: Copper-catalyzed reactions involving ethylbenzene derivatives can also yield 1-azido-3-ethylbenzene under optimized conditions, particularly when combined with other functional groups that enhance reactivity .

1-Azido-3-ethylbenzene finds applications in various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.
  • Material Science: The compound may be utilized in developing polymers and materials that require specific functional groups for crosslinking or other modifications.
  • Bioconjugation: Due to its azido group, it is suitable for bioconjugation techniques where selective labeling or modification of biomolecules is desired.

Similar Compounds

Several compounds share structural similarities with 1-azido-3-ethylbenzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Azido-4-methylbenzeneAzido group at para position on a methyl-substituted benzeneHigher electron density due to methyl substitution
1-Azido-2-methylbenzeneAzido group at ortho position on a methyl-substituted benzenePotential steric hindrance effects
1-Azido-benzeneSimple azido-substituted benzene without additional substituentsBaseline for comparing reactivity
2-AzidoethanolAzide group attached to an ethanol chainDifferent reactivity due to alcohol functionality

These compounds highlight the uniqueness of 1-azido-3-ethylbenzene through its specific substitution pattern and potential applications stemming from its unique reactivity profile.

Classical Azidation Routes for Aromatic Systems

Classical methods for synthesizing 1-azido-3-ethylbenzene rely on diazotization followed by nucleophilic azide substitution. Starting with 3-ethylaniline, diazotization using sodium nitrite (NaNO₂) in acidic aqueous media generates the corresponding diazonium salt. Subsequent treatment with sodium azide (NaN₃) facilitates the substitution of the diazo group with an azide moiety, yielding the target compound [2] [4]. This two-step process typically achieves moderate yields (60–75%) but requires careful temperature control to prevent premature decomposition of the diazonium intermediate.

Copper catalysis has been employed to enhance reaction efficiency. For instance, Jiao and co-workers demonstrated that Cu(I) salts, such as CuBr, stabilize the diazonium intermediate and accelerate azide incorporation via a radical pathway [2]. This method reduces side reactions, such as hydrolysis, and improves regioselectivity for the meta-ethyl-substituted product.

Modern Approaches Utilizing Diazonium Salt Intermediates

Recent advancements leverage diazonium salts as stable intermediates for azide synthesis. Fast dye salts, such as Fast Red RC and Fast Blue B, have been repurposed as azide precursors in one-pot tandem reactions [3]. For example, treating 3-ethylbenzenediazonium chloride with NaN₃ in a tert-butanol/water solvent system (1:1) under CuSO₄ catalysis produces 1-azido-3-ethylbenzene in yields exceeding 85% [3]. This approach avoids isolating shock-sensitive intermediates and simplifies purification.

A notable innovation involves the use of azidobenziodoxoles as azide donors. Hao et al. reported that these reagents enable Cu(II)-catalyzed C–H azidation of 3-ethylaniline derivatives under mild conditions, bypassing the need for diazotization [2]. The reaction proceeds via a chelation-directed mechanism, where the ethyl group enhances substrate coordination to the copper center, ensuring precise ortho-azidation [2].

Radical-Mediated Azide Incorporation Strategies

Radical pathways offer regioselective azidation without requiring pre-functionalized substrates. Manganese(III) acetate [Mn(OAc)₃] catalyzes the generation of azido radicals (N₃- ) from trimethylsilyl azide (TMSN₃), which add to the aromatic ring of 3-ethylbenzene derivatives [2]. This method achieves 70–80% yields under aerobic conditions, with the ethyl group directing radical addition to the meta position via steric and electronic effects [2].

Palladium-catalyzed allylic C–H azidation represents another radical-based strategy. Using Pd(OAc)₂ and NaN₃, the ethyl-substituted benzene undergoes allylic functionalization, followed by azide installation via a Pd–azide intermediate [2]. This method is particularly effective for synthesizing derivatives with extended conjugation.

Green Chemistry Protocols for Sustainable Production

Efforts to improve sustainability focus on solvent selection, catalyst recovery, and atom economy. Aqueous micellar catalysis, using TPGS-750-M as a biodegradable surfactant, enables azidation in water with minimal organic solvent [4]. For instance, 3-ethylaniline derivatives undergo diazotization-azidation in a water/TPGS-750-M system, achieving 82% yield while reducing waste [4].

Photocatalytic methods using visible light and eosin Y as a photosensitizer have also been explored. Under blue LED irradiation, the ethyl-substituted benzene reacts with TMSN₃ via a singlet oxygen pathway, yielding 1-azido-3-ethylbenzene with 65% efficiency and no metal catalysts [2].

Comparative Analysis of Methodologies

MethodCatalystYieldKey Advantage
Classical DiazotizationNone60–75%Simplicity, low cost
Cu-Catalyzed AzidationCuBr80–85%Enhanced regioselectivity
Radical-MediatedMn(OAc)₃70–80%No pre-functionalization required
Green ProtocolTPGS-750-M82%Water-based, reduced waste

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic profile of 1-azido-3-ethylbenzene provides detailed insight into its molecular structure and electronic environment. The azide functional group exhibits characteristic nitrogen chemical shifts that are well-documented in the literature for similar azide-containing compounds [1]. The three nitrogen atoms within the azide group display distinct chemical shift values in nitrogen-15 nuclear magnetic resonance spectroscopy, with the nitrogen alpha atom appearing at approximately 65 parts per million, representing the most upfield position [1]. The nitrogen beta atom resonates at approximately 242 parts per million, corresponding to the most downfield region, while the nitrogen gamma atom appears at approximately 210 parts per million in the intermediate region [1].

The aromatic region of the proton nuclear magnetic resonance spectrum demonstrates the characteristic patterns expected for meta-disubstituted benzene derivatives. The ethyl substituent contributes distinctive signals with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group, while the methyl protons manifest as a triplet . The aromatic protons exhibit complex multipicity patterns reflecting the asymmetric substitution pattern of the benzene ring.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with distinct signals for the aromatic carbons, the ethyl carbons, and the carbon bearing the azide substituent. The carbon directly bonded to the azide group typically exhibits a characteristic downfield shift due to the electron-withdrawing nature of the azide functional group .

Infrared Spectroscopy

Infrared spectroscopic analysis of 1-azido-3-ethylbenzene reveals several diagnostic absorption bands that confirm the presence of key functional groups. The most prominent and characteristic absorption appears in the region of 2100-2130 wavenumbers, corresponding to the asymmetric stretching vibration of the azide functional group [4] [5] [6]. This band represents one of the most intense and readily identifiable features in the infrared spectrum of azide compounds, serving as a definitive marker for the presence of the azide functionality [7] [8].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretching vibrations from the ethyl group are observed in the 2800-3000 wavenumbers range [9]. Additional aromatic skeletal vibrations and out-of-plane bending modes appear in the fingerprint region below 1600 wavenumbers, providing further structural confirmation [10].

The azide asymmetric stretching frequency can exhibit slight variations depending on the solvent environment and intermolecular interactions. Studies on related azide compounds have demonstrated that hydrogen bonding interactions can influence the position of this characteristic band [11] [5]. In polar protic solvents, the azide stretching frequency may shift to higher wavenumbers due to hydrogen bonding effects, while in aprotic solvents, the band typically appears at lower frequencies [11].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1-azido-3-ethylbenzene exhibits characteristic features arising from both the aromatic chromophore and the azide functional group. The benzene ring contributes absorption bands in the region of 250-290 nanometers, corresponding to pi to pi-star transitions within the aromatic system [12]. The presence of the ethyl substituent causes minimal perturbation to these transitions due to its electron-donating character through hyperconjugation effects.

The azide functional group introduces additional absorption features in the ultraviolet region, typically appearing as a broad absorption band. The electronic transitions within the azide group involve the nitrogen lone pairs and the extended pi-system of the nitrogen-nitrogen multiple bonds [13]. These transitions are sensitive to the electronic environment and can provide information about the substitution pattern and electronic effects within the molecule.

Chromatographic Behavior and Purity Assessment

Chromatographic Retention Characteristics

The chromatographic behavior of 1-azido-3-ethylbenzene reflects its moderate polarity and specific molecular interactions with stationary and mobile phases. In reversed-phase high-performance liquid chromatography systems, the compound exhibits intermediate retention times due to the balance between the hydrophobic aromatic ring system and the polar azide functional group [14]. The retention behavior can be optimized through careful selection of mobile phase composition, with methanol-water and acetonitrile-water systems providing effective separation conditions [15].

Gas chromatographic analysis of 1-azido-3-ethylbenzene requires careful attention to thermal stability considerations due to the inherent thermal sensitivity of azide functional groups. The compound can be analyzed using moderate temperature programming conditions, typically with initial temperatures around 60-80 degrees Celsius and final temperatures not exceeding 200 degrees Celsius to prevent thermal decomposition [16]. Capillary columns with appropriate stationary phases provide excellent separation efficiency for purity assessment and quantitative analysis.

Purity Determination Methods

High-performance liquid chromatography coupled with ultraviolet detection provides an effective method for purity assessment of 1-azido-3-ethylbenzene. The characteristic ultraviolet absorption of the compound allows for sensitive detection at wavelengths around 254 nanometers or 280 nanometers [14]. Method validation parameters including linearity, precision, accuracy, and specificity must be established according to standard analytical protocols.

Gas chromatography with flame ionization detection offers an alternative approach for purity determination, particularly when volatile impurities are of concern [16]. The method requires careful optimization of chromatographic conditions to ensure complete separation of the target compound from potential impurities while maintaining thermal stability throughout the analysis.

Mass spectrometric detection can provide additional specificity for purity assessment, allowing for the identification of structural isomers and degradation products that may not be resolved by conventional chromatographic methods alone [17]. The molecular ion peak at mass-to-charge ratio 147 serves as a characteristic marker for the compound.

Thermal Stability and Decomposition Pathways

Thermal Decomposition Behavior

The thermal decomposition of 1-azido-3-ethylbenzene follows pathways characteristic of organic azide compounds, with the primary process involving the loss of molecular nitrogen from the azide functional group [18] [19]. Thermogravimetric analysis reveals that significant mass loss begins at temperatures around 200-250 degrees Celsius, with rapid decomposition occurring in the temperature range of 300-345 degrees Celsius [20] [21]. This decomposition temperature range is consistent with other aromatic azide compounds and reflects the inherent instability of the azide functional group under thermal stress.

The activation energy for thermal decomposition has been estimated to be in the range of 36-40 kilocalories per mole, based on studies of related azide compounds [22] [21]. This value indicates a moderate energy barrier for the initiation of decomposition processes, consistent with the known thermal sensitivity of azide functional groups.

Decomposition Pathways and Products

The primary decomposition pathway involves the elimination of molecular nitrogen from the azide group, resulting in the formation of a highly reactive nitrene intermediate [18] [23]. This nitrene species can undergo various secondary reactions including hydrogen abstraction, insertion reactions, and rearrangement processes [18]. The specific products formed depend on the reaction conditions, temperature, and the presence of other reactive species in the system.

In the absence of external reactants, the nitrene intermediate may undergo intramolecular rearrangement reactions leading to the formation of cyclic products or polymer-like materials [19]. Hydrogen abstraction reactions can result in the formation of primary amine products, while insertion reactions may yield more complex nitrogen-containing heterocycles [18].

Differential scanning calorimetry analysis provides information about the energetics of decomposition processes, typically revealing exothermic peaks corresponding to the rapid evolution of nitrogen gas and subsequent secondary reactions [20] [24]. The heat of decomposition can be substantial due to the high energy content of the azide functional group and the stability of the nitrogen gas product.

Kinetic Analysis

Kinetic analysis of thermal decomposition processes reveals complex behavior that cannot be adequately described by simple first-order kinetics [20] [22]. The decomposition mechanism likely involves multiple competing pathways, including nucleation and growth processes that are characteristic of solid-state decomposition reactions [25]. Mathematical modeling using advanced kinetic equations such as the Avrami-Erofeyev equation may be required to accurately describe the decomposition behavior [22].

The temperature dependence of decomposition rates follows Arrhenius behavior over limited temperature ranges, but deviations may occur at higher temperatures due to changes in the dominant decomposition mechanism [21]. Isothermal studies provide valuable information about the long-term thermal stability of the compound under various temperature conditions.

Solubility Parameters and Phase Transition Analysis

Solubility Characteristics

The solubility behavior of 1-azido-3-ethylbenzene reflects the dual nature of its molecular structure, combining hydrophobic aromatic and aliphatic components with the polar azide functional group. In aqueous systems, the compound exhibits limited solubility due to the predominant hydrophobic character of the ethylbenzene framework [26]. The estimated solubility in water is expected to be in the range of 50-200 milligrams per liter, based on structural similarity to related aromatic compounds.

Polar organic solvents provide excellent solvation for 1-azido-3-ethylbenzene, with high solubility observed in methanol, ethanol, and acetonitrile [26]. The azide functional group can participate in dipole-dipole interactions and potentially weak hydrogen bonding interactions with protic solvents, enhancing solubility in these media. Aprotic polar solvents such as dimethyl sulfoxide and tetrahydrofuran also provide excellent solubility due to their ability to solvate both the aromatic system and the polar azide group.

Hansen Solubility Parameters

The Hansen solubility parameters for 1-azido-3-ethylbenzene can be estimated based on group contribution methods and comparison with structurally related compounds [26]. The dispersion component is expected to be approximately 17-19 megapascals to the one-half power, reflecting the aromatic and aliphatic portions of the molecule. The polar component is estimated to be in the range of 4-6 megapascals to the one-half power, primarily due to the azide functional group. The hydrogen bonding component is expected to be relatively low, approximately 2-4 megapascals to the one-half power, as the azide group is a weak hydrogen bond acceptor.

These solubility parameters predict good compatibility with solvents having similar parameter values, including aromatic hydrocarbons, esters, and moderately polar organic solvents. The parameters also suggest limited compatibility with highly polar solvents such as water and glycols.

Phase Transition Behavior

Phase transition analysis of 1-azido-3-ethylbenzene reveals the physical state changes that occur with temperature variation. The compound is expected to exist as a liquid at room temperature based on its molecular structure and comparison with related compounds . The melting point is not well-defined in the literature but is likely to be below ambient temperature, consistent with the liquid state observed at room temperature.

Differential scanning calorimetry analysis can reveal glass transition temperatures, crystallization events, and melting transitions if the compound can be induced to crystallize through controlled cooling or solvent evaporation methods [24]. The thermal transitions provide valuable information about the molecular packing and intermolecular forces within the solid state.

Vapor pressure measurements indicate that 1-azido-3-ethylbenzene exhibits moderate volatility at elevated temperatures, with significant vapor pressure developing above 100 degrees Celsius. This volatility must be considered during handling and storage operations, particularly when the compound is heated or used in elevated temperature applications.

XLogP3

3.7

Dates

Last modified: 08-16-2023

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